N-(2-chlorobenzyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide
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Description
N-(2-chlorobenzyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a useful research compound. Its molecular formula is C16H18ClN3O3 and its molecular weight is 335.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structure
Compounds with complex structures, including those with pyrimidine and thiadiazole rings, have been synthesized and analyzed for their crystal structures. For example, Liu et al. (2008) synthesized a compound showing effective herbicidal activity, and its crystal structure was determined through X-ray diffraction, highlighting the methodological approaches in chemical synthesis and structural analysis (Liu et al., 2008).
Herbicidal Activity
Research on compounds containing pyrimidine rings often explores their potential herbicidal activity. Man‐Yun Liu and De-Qing Shi (2014) designed and synthesized novel compounds with pyrimidine and 1,3,4-thiadiazole rings, demonstrating moderate to good herbicidal activity against specific plant species (Man‐Yun Liu & De-Qing Shi, 2014).
Antimicrobial and Anticancer Activities
Compounds synthesized from pyrimidine derivatives have been evaluated for their antimicrobial activities. For instance, R. Nunna et al. (2014) prepared novel heterocyclic compounds with a sulfamido moiety, indicating potential in antibacterial and antifungal activities (R. Nunna et al., 2014). Moreover, A. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, showing anticancer and anti-5-lipoxygenase activities, highlighting the multifunctional potential of such compounds (A. Rahmouni et al., 2016).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-10-12(15(22)20(2)16(23)19-10)7-8-14(21)18-9-11-5-3-4-6-13(11)17/h3-6H,7-9H2,1-2H3,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZKEZLWZGJNHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C)CCC(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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